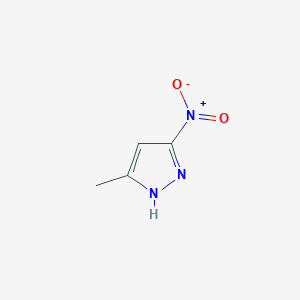

5-Méthyl-3-nitro-1H-pyrazole

Vue d'ensemble

Description

5-Methyl-3-nitro-1h-pyrazole is a chemical compound with the molecular formula C4H5N3O2 . It has a molecular weight of 127.10 g/mol . The IUPAC name for this compound is 3-methyl-5-nitro-1H-pyrazole .

Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-ethylenic ketones to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The InChI code for 5-Methyl-3-nitro-1h-pyrazole isInChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6) . The Canonical SMILES is CC1=NNC(=C1)N+[O-] . Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .Physical And Chemical Properties Analysis

5-Methyl-3-nitro-1h-pyrazole has a molecular weight of 127.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 127.038176411 g/mol . The topological polar surface area is 74.5 Ų , and it has a heavy atom count of 9 .Applications De Recherche Scientifique

Chimie médicinale : Agents antimicrobiens

Les dérivés du pyrazole, y compris le 5-Méthyl-3-nitro-1H-pyrazole, ont été largement étudiés pour leurs propriétés antimicrobiennes. Ils sont connus pour présenter une activité significative contre une variété de souches bactériennes et fongiques. Le groupe nitro dans le cycle pyrazole peut être modifié pour améliorer ces propriétés, ce qui en fait des composés précieux dans le développement de nouveaux médicaments antimicrobiens .

Agriculture : Pesticides et herbicides

Dans le secteur agricole, les composés du pyrazole sont utilisés dans la synthèse des pesticides et des herbicides. Leur capacité à perturber le cycle de vie des ravageurs et à inhiber la croissance de la végétation indésirable en fait des composants essentiels des stratégies de protection des cultures .

Découverte de médicaments : Médicaments anti-inflammatoires

Le noyau pyrazole est un motif commun dans les médicaments anti-inflammatoires. Les caractéristiques structurales du this compound permettent la modulation de l'activité biologique, conduisant au développement d'agents anti-inflammatoires puissants avec moins d'effets secondaires .

Chimie de coordination : Synthèse de ligands

Les pyrazoles servent de ligands en chimie de coordination, formant des complexes avec divers métaux. Ces complexes ont des applications potentielles dans la catalyse, les matériaux magnétiques et la luminescence. Les substituants méthyle et nitro sur le cycle pyrazole peuvent influencer le comportement de coordination et la stabilité de ces complexes .

Chimie organométallique : Développement de catalyseurs

En chimie organométallique, les dérivés du this compound sont étudiés pour leur rôle dans le développement de catalyseurs. Ils peuvent faciliter une gamme de réactions, y compris le couplage croisé et l'hydrogénation, en raison de leur capacité à stabiliser les centres métalliques .

Science des matériaux : Matériaux fonctionnels

Les propriétés électroniques uniques des dérivés du pyrazole les rendent adaptés à la création de matériaux fonctionnels. Ces matériaux peuvent être utilisés dans les dispositifs électroniques, les capteurs et comme composants dans des applications technologiques de pointe .

Pharmacologie : Recherche anticancéreuse

Des recherches ont montré que les dérivés du pyrazole peuvent agir comme des inhibiteurs de certaines lignées cellulaires cancéreuses. La polyvalence structurelle du this compound permet la conception de thérapies ciblées qui peuvent interférer avec la prolifération des cellules cancéreuses .

Biochimie : Inhibition enzymatique

Les composés du pyrazole sont connus pour inhiber diverses enzymes, ce qui est crucial dans l'étude des voies biochimiques. En modifiant l'activité des enzymes, le this compound peut être utilisé pour comprendre et manipuler les processus métaboliques .

Orientations Futures

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . Therefore, future research could focus on exploring these aspects further.

Mécanisme D'action

Target of Action

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It’s known that pyrazoles exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .

Biochemical Pathways

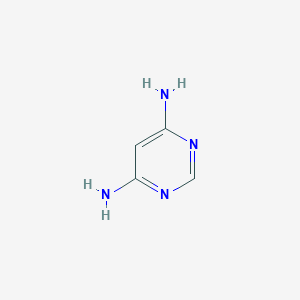

Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability .

Result of Action

The wide range of applications of pyrazoles in major fields, including in the pharmaceutical industry, suggests that they can have diverse biological activities .

Action Environment

Safety data sheets suggest that handling precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Propriétés

IUPAC Name |

3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASURMMBYYOJOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955892 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34334-96-8, 1048925-02-5 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

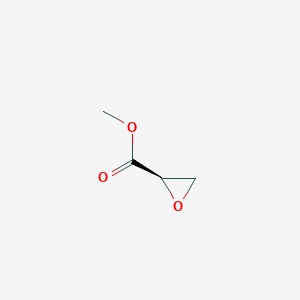

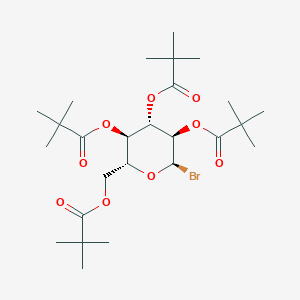

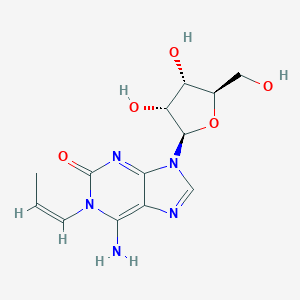

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)

![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)

![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)

![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)

![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)